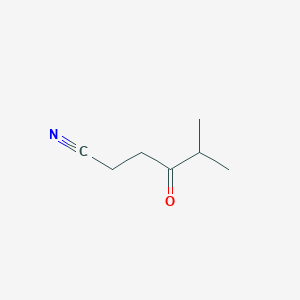
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide typically involves the reaction of appropriate amines with specific reagents under controlled conditions. One common method involves the use of N,N’-di-Boc-N"-triflylguanidine as a starting material. The reaction is carried out in a two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, under a nitrogen atmosphere. The mixture is equilibrated to -78°C using a dry ice/isopropyl alcohol bath, and triflic anhydride is added dropwise. The reaction mixture is then allowed to warm to -20°C over several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity and affecting downstream biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antimicrobial activities.
Uniqueness
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide stands out due to its specific reactivity and potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N-tert-butyl-N'-ethylpropanimidamide |
InChI |
InChI=1S/C9H20N2/c1-6-8(10-7-2)11-9(3,4)5/h6-7H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
UHBQRZPQMZBHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NCC)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)

![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)








![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)

![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)
